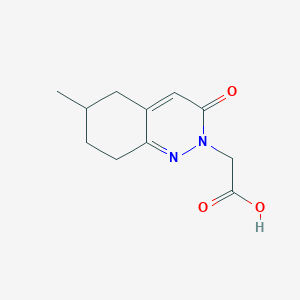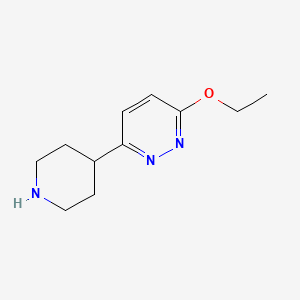
3-乙氧基-6-(哌啶-4-基)哒嗪
描述
3-Ethoxy-6-(piperidin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethoxy group at the 3-position and a piperidin-4-yl group at the 6-position
科学研究应用
3-Ethoxy-6-(piperidin-4-yl)pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound can be utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
作用机制
Target of Action
Pyridazine derivatives have been found to have anti-inflammatory, analgesic, and antipyretic properties . This suggests that they may target enzymes or receptors involved in inflammation and pain signaling.
Mode of Action
Without specific information on “3-Ethoxy-6-(piperidin-4-yl)pyridazine”, it’s difficult to describe its exact mode of action. Some pyridazine derivatives have been seen to inhibit prostaglandin e2 and interleukin activity , which are key mediators of inflammation.
Biochemical Pathways
But based on the properties of similar compounds, it might affect the pathways involving prostaglandins and interleukins .
生化分析
Biochemical Properties
3-Ethoxy-6-(piperidin-4-yl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be more active as a serotonergic agent but least active as a dopaminergic agent . The nature of these interactions involves binding to specific receptors and modulating their activity, which can influence various physiological processes.
Cellular Effects
The effects of 3-Ethoxy-6-(piperidin-4-yl)pyridazine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonergic receptors can lead to changes in neurotransmitter release and uptake, affecting neuronal communication and overall brain function .
Molecular Mechanism
At the molecular level, 3-Ethoxy-6-(piperidin-4-yl)pyridazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and protein synthesis. The compound’s ability to bind to serotonergic receptors and modulate their activity is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethoxy-6-(piperidin-4-yl)pyridazine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of 3-Ethoxy-6-(piperidin-4-yl)pyridazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
3-Ethoxy-6-(piperidin-4-yl)pyridazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .
Transport and Distribution
The transport and distribution of 3-Ethoxy-6-(piperidin-4-yl)pyridazine within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation in target tissues, affecting its therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Ethoxy-6-(piperidin-4-yl)pyridazine is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-6-(piperidin-4-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives with diketones or ketoesters.
Substitution Reactions: The ethoxy group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyridazine ring is replaced by an ethoxy group.
Piperidinyl Substitution:
Industrial Production Methods
Industrial production methods for 3-Ethoxy-6-(piperidin-4-yl)pyridazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反应分析
Types of Reactions
3-Ethoxy-6-(piperidin-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
相似化合物的比较
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and other substituted pyridazines share structural similarities with 3-Ethoxy-6-(piperidin-4-yl)pyridazine.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its various substituted forms, are also similar.
Uniqueness
3-Ethoxy-6-(piperidin-4-yl)pyridazine is unique due to the specific combination of the ethoxy and piperidin-4-yl groups on the pyridazine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
3-ethoxy-6-piperidin-4-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-15-11-4-3-10(13-14-11)9-5-7-12-8-6-9/h3-4,9,12H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKKSDYRNYLCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



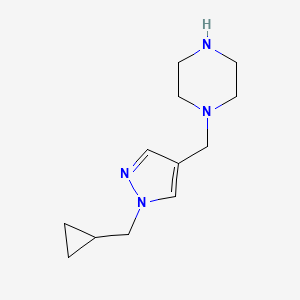
![(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1472956.png)
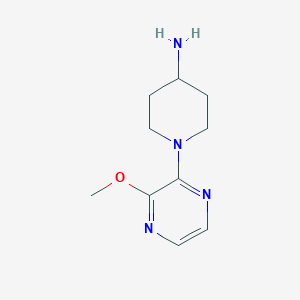

![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/new.no-structure.jpg)
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)
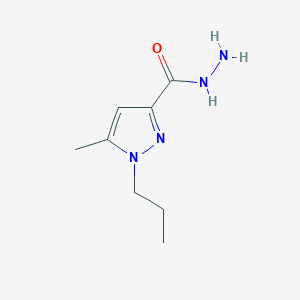
![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1472963.png)
![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)

![4-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1472967.png)
